PJ34

Übersicht

Beschreibung

PJ34 is a phenanthridinone derivative known for its potent inhibitory effects on poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell proliferation . This compound has gained significant attention due to its pronounced antitumor activity and its ability to induce apoptosis in various cancer cell lines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PJ34 can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide with dimethylamine . The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Reaktionstypen: PJ34 unterliegt aufgrund des Vorhandenseins reaktionsfähiger funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen . Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Dimethylamin und organische Lösungsmittel wie DMSO.

Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid verwendet werden.

Reduktionsreaktionen: Als Reduktionsmittel können Natriumborhydrid verwendet werden.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene substituierte Phenanthridinon-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

PJ34 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Medizin: this compound hat aufgrund seiner Fähigkeit, Apoptose in Krebszellen zu induzieren, ohne gesunde Zellen zu beeinträchtigen, ein Potenzial in der Krebstherapie gezeigt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Inhibition von Poly(ADP-Ribose)-Polymerase (PARP)-Enzymen, insbesondere PARP1 und PARP2 . Durch die Inhibition dieser Enzyme verhindert this compound die Reparatur von DNA-Einzelstrangbrüchen, was zur Anhäufung von DNA-Schäden und anschließender Apoptose in Krebszellen führt . Darüber hinaus wurde gezeigt, dass this compound die Organisation des mitotischen Spindelapparats stört, was zusätzlich zu seiner zytotoxischen Wirkung auf Krebszellen beiträgt .

Wirkmechanismus

PJ34 exerts its effects primarily through the inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2 . By inhibiting these enzymes, this compound prevents the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells . Additionally, this compound has been shown to disrupt the mitotic spindle organization, further contributing to its cytotoxic effects on cancer cells .

Vergleich Mit ähnlichen Verbindungen

PJ34 ist unter den PARP-Inhibitoren einzigartig aufgrund seiner hohen Potenz und Selektivität für PARP1 und PARP2 . Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine Fähigkeit aus, Krebszellen selektiv anzugreifen, während gesunde Zellen geschont werden, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

PJ34, a modified phenanthridine derivative, is recognized primarily as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), with significant implications for cancer treatment and neuroprotection. Its biological activity encompasses various mechanisms that contribute to its efficacy in eradicating human cancer cells and protecting against cellular damage.

PARP Inhibition

this compound exerts its primary biological activity through the inhibition of PARP1, an enzyme involved in DNA repair processes. By inhibiting PARP1, this compound disrupts the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that rely heavily on PARP for survival. The effective concentration (EC50) for this compound is approximately 20 nM, making it significantly more potent than other PARP inhibitors like 3-Aminobenzamide .

Cell Cycle Arrest

Research indicates that this compound induces cell cycle arrest in cancer cells within 3-6 hours of treatment. This arrest is particularly pronounced in mitosis, leading to an eventual increase in apoptotic cell death. Flow cytometry studies have demonstrated that while healthy cells can overcome this arrest, various cancer cell lines do not .

Efficacy Against Cancer

In Vitro Studies

Numerous studies have highlighted the efficacy of this compound against a range of human cancer cell lines. For instance:

- Breast Cancer: this compound has been shown to eradicate MCF-7 breast cancer cells resistant to doxorubicin at concentrations above 10 μM within 48 hours .

- Lung Cancer: In metastatic lung cancer models (A549, H460), treatment with 30 μM this compound resulted in significant cell death after 72 hours .

- Pancreatic and Ovarian Cancer: Similar effects were observed in pancreatic and ovarian cancer cell lines, reinforcing this compound's broad-spectrum anti-cancer activity .

Xenograft Models

In vivo studies using xenograft models have further validated the anti-cancer properties of this compound. For example, mice injected with MDA-MB-231 triple-negative breast cancer cells showed tumor growth suppression when treated with this compound at doses of 60 mg/kg over a period of 14 days . Notably, these treatments did not adversely affect the overall health or weight gain of the mice.

Comparative Efficacy

| Cancer Type | Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|---|

| Breast Cancer | MCF-7 | 10-20 | Complete eradication within 48 hours |

| Lung Cancer | A549, H460 | 30 | Significant cell death after 72 hours |

| Pancreatic Cancer | PANC1 | Variable | Cell cycle arrest and apoptosis |

| Ovarian Cancer | C13 | Variable | Potent anti-proliferative effects |

| Multiple Myeloma | RPMI8226 | Variable | Induction of apoptosis |

Neuroprotective Effects

Beyond its anti-cancer properties, this compound has demonstrated neuroprotective effects. It has been shown to protect primary neuronal cells from oxygen-glucose deprivation and reduce infarct size in models of focal cerebral ischemia. This suggests potential therapeutic applications in neurodegenerative diseases and acute brain injuries .

Case Studies

- Breast Cancer Xenograft Study: In a study involving mice with implanted MDA-MB-231 tumors, this compound treatment led to tumor-free outcomes in three out of five subjects over four months post-treatment, showcasing its potential as a preventative agent against tumor development .

- Neuroprotection Study: A study indicated that treatment with this compound improved cognitive functions in aged mice, correlating with enhanced hippocampal activity and suggesting its role in cognitive preservation during aging .

Eigenschaften

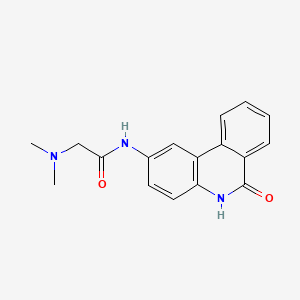

IUPAC Name |

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJZZVDLGDDTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201339305 | |

| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344458-19-1 | |

| Record name | N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201339305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PJ-34 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.